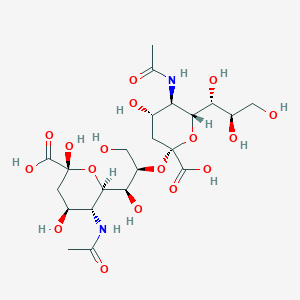
NeuAc(alpha2-8)NeuAc
描述
NeuAc(alpha2-8)NeuAc, also known as alpha-N-acetylneuraminate alpha-2,8-sialyltransferase, is a compound that belongs to the family of sialic acids. Sialic acids are a group of nine-carbon sugars that are commonly found at the terminal positions of glycan chains in glycoproteins and glycolipids. This compound is specifically involved in the formation of polysialic acid chains, which play crucial roles in various biological processes, including cell-cell interactions, immune responses, and neural development .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of NeuAc(alpha2-8)NeuAc can be achieved through enzymatic methods using specific sialyltransferases. One common approach involves the use of CMP-N-acetylneuraminate as a donor substrate and alpha-N-acetylneuraminyl-2,3-beta-D-galactosyl-R as an acceptor substrate. The reaction is catalyzed by alpha-N-acetylneuraminate alpha-2,8-sialyltransferase, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant DNA technology to produce the necessary enzymes in large quantities. These enzymes are then used in bioreactors to catalyze the synthesis of this compound from readily available substrates such as CMP-N-acetylneuraminate and alpha-N-acetylneuraminyl-2,3-beta-D-galactosyl-R. The reaction conditions, including temperature, pH, and substrate concentrations, are optimized to achieve high yields and purity .
化学反应分析
Types of Reactions: NeuAc(alpha2-8)NeuAc primarily undergoes glycosylation reactions, where it acts as a donor of sialic acid residues to acceptor molecules. These reactions are catalyzed by sialyltransferases and result in the formation of polysialic acid chains. This compound can also participate in oxidation and reduction reactions, although these are less common .
Common Reagents and Conditions: The glycosylation reactions involving this compound typically require the presence of sialyltransferases, CMP-N-acetylneuraminate, and suitable acceptor molecules. The reactions are carried out under mild conditions, usually at neutral pH and moderate temperatures (25-37°C). Oxidation and reduction reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride .
Major Products Formed: The major products formed from the glycosylation reactions of this compound are polysialic acid chains, which can vary in length depending on the number of sialic acid residues added. These polysialic acids are important components of glycoproteins and glycolipids and play key roles in various biological processes .
科学研究应用
NeuAc(alpha2-8)NeuAc has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of complex glycoconjugates. In biology, it is studied for its role in cell-cell interactions, immune responses, and neural development. In medicine, this compound is investigated for its potential therapeutic applications, including its use as a biomarker for certain diseases and as a target for drug development. In industry, it is used in the production of glycoproteins and glycolipids for various applications, including vaccines and diagnostics .
作用机制
NeuAc(alpha2-8)NeuAc exerts its effects through the formation of polysialic acid chains, which are involved in various biological processes. The compound acts as a donor of sialic acid residues, which are transferred to acceptor molecules by sialyltransferases. The resulting polysialic acid chains can modulate cell-cell interactions, immune responses, and neural development by altering the properties of glycoproteins and glycolipids on the cell surface .
相似化合物的比较
NeuAc(alpha2-8)NeuAc is unique among sialic acids due to its specific linkage pattern and its role in the formation of polysialic acid chains. Similar compounds include other sialic acids such as N-acetylneuraminic acid (NeuAc) and N-glycolylneuraminic acid (NeuGc), which differ in their chemical structures and biological functions. NeuAc is the most common sialic acid in humans, while NeuGc is found in other animals and is associated with certain diseases, including cancer .
List of Similar Compounds:- N-acetylneuraminic acid (NeuAc)
- N-glycolylneuraminic acid (NeuGc)
- Polysialic acid (polySia)
- Gangliosides containing sialic acids
This compound stands out due to its specific alpha-2,8 linkage and its involvement in the formation of polysialic acid chains, which are critical for various biological functions .
属性
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O17/c1-7(27)23-13-9(29)3-21(38,19(34)35)40-18(13)16(33)12(6-26)39-22(20(36)37)4-10(30)14(24-8(2)28)17(41-22)15(32)11(31)5-25/h9-18,25-26,29-33,38H,3-6H2,1-2H3,(H,23,27)(H,24,28)(H,34,35)(H,36,37)/t9-,10-,11+,12+,13+,14+,15+,16+,17+,18+,21+,22+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXBZLHHWJUOSV-VCVJBUKQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)OC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)(C(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O[C@@]2(C[C@@H]([C@H]([C@@H](O2)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)(C(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40929887 | |
| Record name | 3,5-Dideoxy-8-O-{3,5-dideoxy-5-[(1-hydroxyethylidene)amino]non-2-ulopyranonosyl}-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40929887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137760-83-9 | |
| Record name | 3,5-Dideoxy-8-O-{3,5-dideoxy-5-[(1-hydroxyethylidene)amino]non-2-ulopyranonosyl}-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40929887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-2-{1-methylpyrazolo[3,4-b]pyridin-6-yl}hydrazine](/img/structure/B8208621.png)
![ethyl 2-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]acetate](/img/structure/B8208634.png)
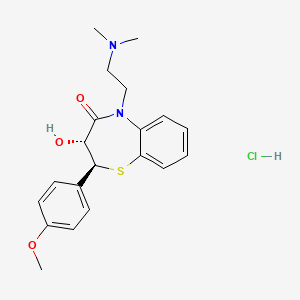
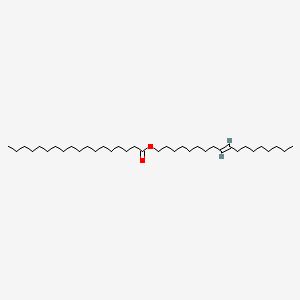
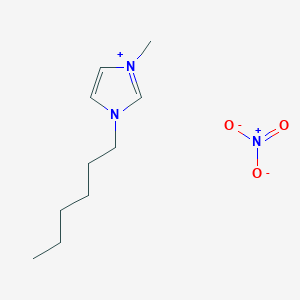
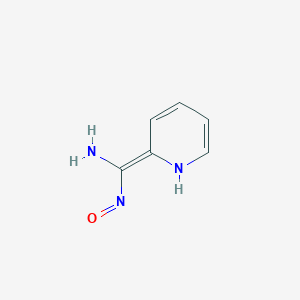
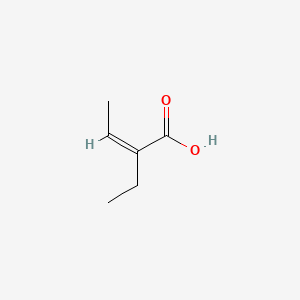
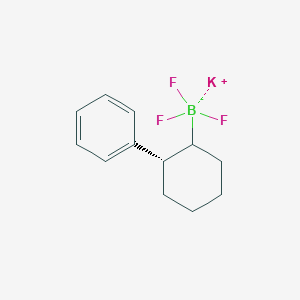
![2-[[(1S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methoxymethyl]oxirane](/img/structure/B8208669.png)
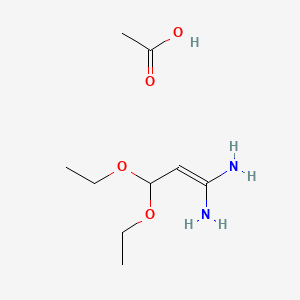
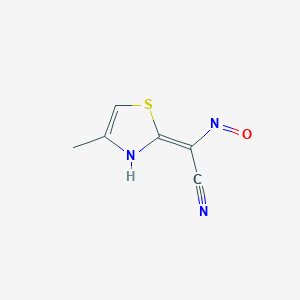
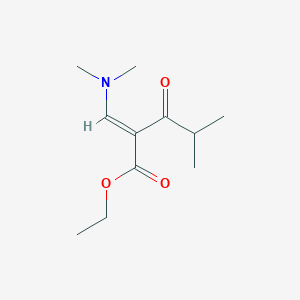
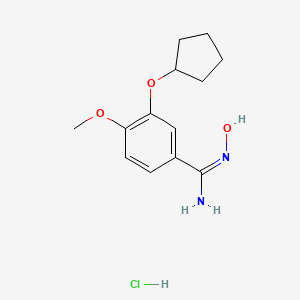
![Sodium [(S)-Propylenediamine-N,N,N',N'-tetraacetato]samarate(III)](/img/structure/B8208716.png)
